molecular formula C24H31N3O6 B055520 H-Tyr-tyr-leu-OH CAS No. 117961-24-7

H-Tyr-tyr-leu-OH

Cat. No. B055520
M. Wt: 457.5 g/mol
InChI Key: HZDQUVQEVVYDDA-ACRUOGEOSA-N
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Description

H-Tyr-Tyr-Leu-OH, also known as tyrosine-tyrosine-leucine (YYL) peptide, is a bioactive peptide that has gained significant attention in the scientific research community due to its potential therapeutic applications. This peptide is composed of three amino acids, namely tyrosine, tyrosine, and leucine, and has been synthesized using various methods.

Scientific research applications

Synthetic Peptide Immunorphin and Its Receptors on T Lymphocytes

  • A study explored the binding affinity of a synthetic decapeptide immunorphin (H-SLTCLVKGFY-OH) and its fragments to non-opioid receptors on T lymphocytes, indicating the potential for immune system modulation without engaging opioid pathways. This research suggests that specific peptide sequences, including fragments similar in structure to H-Tyr-Tyr-Leu-OH, can interact with immune cells in a manner distinct from traditional opioid receptors, highlighting their potential for immunotherapeutic applications (Navolotskaya et al., 2001).

Oxidation of Enkephalins and Peptide Stability

  • Enkephalins, bioactive pentapeptides with sequences including Tyr and Leu, undergo oxidation when exposed to reactive oxygen and nitrogen species. This study provides insight into the oxidative stability of peptides and the potential modifications they might undergo in biological contexts, relevant for understanding the stability and functional implications of peptides like H-Tyr-Tyr-Leu-OH in stress conditions (Mozziconacci et al., 2012).

Anti-tumor Activity of YSL

  • Research on H-Tyr-Ser-Leu-OH (YSL), a peptide structurally related to H-Tyr-Tyr-Leu-OH, showed significant anti-tumor activity in murine models. This study's findings underscore the potential of specific peptide sequences in developing novel anti-cancer therapeutics, suggesting a broader application for similar peptides in oncology (Wang et al., 2003).

Hydroxyl Radical Scavenging

  • The hydroxyl radical (•OH) is a highly reactive species in biological systems, capable of causing significant oxidative damage. Studies on peptides and amino acids, including those containing Tyr, indicate potential for •OH scavenging, which could mitigate oxidative stress. This capability suggests peptides like H-Tyr-Tyr-Leu-OH may have applications in developing antioxidant therapies or as part of strategies to counteract oxidative damage in diseases (Gligorovski et al., 2015).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDQUVQEVVYDDA-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026243
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-tyr-leu-OH

CAS RN

117961-24-7
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117961-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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